molecular formula C11H8FNO2 B188175 6-Fluoro-2-methylquinoline-4-carboxylic acid CAS No. 716-03-0

6-Fluoro-2-methylquinoline-4-carboxylic acid

Cat. No.: B188175
CAS No.: 716-03-0
M. Wt: 205.18 g/mol
InChI Key: KXMSETXWKPJCQS-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound unique and significant in various scientific research fields.

Chemical Reactions Analysis

6-Fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives with additional oxygen-containing functional groups, while reduction results in the formation of quinoline derivatives with reduced functional groups.

Scientific Research Applications

6-Fluoro-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or modulation of biochemical pathways .

Comparison with Similar Compounds

6-Fluoro-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The presence of both the fluorine and methyl groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

IUPAC Name

6-fluoro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSETXWKPJCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351177
Record name 6-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-03-0
Record name 6-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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